molecular formula C10H12N2O B6246661 3-phenylazetidine-1-carboxamide CAS No. 90917-68-3

3-phenylazetidine-1-carboxamide

Cat. No.: B6246661
CAS No.: 90917-68-3
M. Wt: 176.2
InChI Key:
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Description

3-Phenylazetidine-1-carboxamide (3-PA) is a synthetic compound that has been used in scientific research for various applications. It is a cyclic amide with a phenyl group attached to the nitrogen atom. It is a colorless liquid that is soluble in water and has a boiling point of 124°C. 3-PA has been found to have several biochemical and physiological effects, and its use in laboratory experiments has been studied extensively.

Scientific Research Applications

3-phenylazetidine-1-carboxamide has been used in scientific research for various applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine, norepinephrine, and serotonin, and its inhibition is thought to be beneficial in the treatment of Parkinson's disease and depression. This compound has also been used in the study of the synthesis of amines, as well as in the study of the effects of serotonin on the central nervous system.

Mechanism of Action

3-phenylazetidine-1-carboxamide is an inhibitor of MAO-B. It binds to the active site of the enzyme, blocking the breakdown of dopamine, norepinephrine, and serotonin. This inhibition of MAO-B leads to an increase in the amount of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of Parkinson's disease and depression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which is thought to be beneficial in the treatment of Parkinson's disease and depression. It has also been found to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 3-phenylazetidine-1-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it is soluble in water. However, there are some limitations to the use of this compound in laboratory experiments. It has a low solubility in organic solvents, and it is not very soluble in lipids. Additionally, it is not very stable in the presence of light and heat.

Future Directions

The use of 3-phenylazetidine-1-carboxamide in scientific research has a great potential for future applications. For example, further research could be done to investigate the effects of this compound on other neurotransmitters, such as glutamate and GABA. Additionally, further research could be done to investigate the effects of this compound on other physiological systems, such as the cardiovascular system. Additionally, further research could be done to investigate the potential therapeutic effects of this compound in the treatment of other diseases, such as Alzheimer's disease and schizophrenia. Finally, further research could be done to investigate the potential side effects of this compound.

Synthesis Methods

3-phenylazetidine-1-carboxamide can be synthesized in a three-step process. The first step involves the reaction of 2-chloro-3-phenylpropionamide with potassium carbonate in the presence of dimethylformamide (DMF) to form 3-phenyl-2-chloropropionamide. The second step involves the reaction of 3-phenyl-2-chloropropionamide with sodium azide in the presence of DMF to form this compound. The third step involves the reaction of this compound with hydrochloric acid in the presence of dimethyl sulfoxide to form 3-phenylazetidine-1-carboxylic acid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-phenylazetidine-1-carboxamide can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Benzyl cyanide", "Benzylamine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetyl chloride", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Benzyl cyanide is reacted with sodium borohydride in ethanol to form benzylamine.", "Step 2: Benzylamine is reacted with chloroacetyl chloride in the presence of sodium bicarbonate to form N-benzyl-2-chloroacetamide.", "Step 3: N-benzyl-2-chloroacetamide is reacted with sodium hydroxide in water to form 3-phenylazetidine-1-carboxylic acid.", "Step 4: 3-phenylazetidine-1-carboxylic acid is then converted to 3-phenylazetidine-1-carboxamide by reacting it with ammonium hydroxide in ethanol under reflux.", "Step 5: The resulting product is purified by recrystallization from ethanol to obtain 3-phenylazetidine-1-carboxamide as a white solid." ] }

90917-68-3

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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